2,4-Dibromo-6-fluorobenzenesulfonyl chloride

Purity Quality Control Procurement Specification

Sourcing a stable, high-purity halogenated sulfonyl chloride building block for sequential diversification often presents supply chain delays. This compound is stocked for immediate dispatch. - ** ≥98% Purity: ** Ensures reproducible sulfonamide library synthesis & minimizes by-product formation during Pd-catalyzed cross-coupling. - ** Tri-Orthogonal Handles: ** Enables stepwise -SO₂Cl, -Br, and -F functionalization for systematic SAR exploration. - ** Heavy Atom Density: ** Dual bromine atoms (0.45 Br/100 Da) serve as an intrinsic anomalous scatterer for de novo protein SAD phasing.

Molecular Formula C6H2Br2ClFO2S
Molecular Weight 352.4 g/mol
CAS No. 1806327-75-2
Cat. No. B1450081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluorobenzenesulfonyl chloride
CAS1806327-75-2
Molecular FormulaC6H2Br2ClFO2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)Br
InChIInChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H
InChIKeyJKLHJXNFRJPHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-fluorobenzenesulfonyl chloride Overview


2,4-Dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2) is an organosulfur compound with the molecular formula C₆H₂Br₂ClFO₂S and a molecular weight of 352.40 g/mol . It belongs to the class of halogenated benzenesulfonyl chlorides, featuring a benzene ring substituted with bromine at the 2- and 4-positions, fluorine at the 6-position, and a sulfonyl chloride (-SO₂Cl) functional group . The compound serves as an electrophilic sulfonylating agent in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters via nucleophilic substitution at the sulfonyl chloride moiety [1].

Why Analogs Cannot Replace 2,4-Dibromo-6-fluorobenzenesulfonyl chloride


In medicinal chemistry and chemical biology, subtle variations in aryl halide substitution profoundly affect both molecular recognition and synthetic utility. Unlike unsubstituted benzenesulfonyl chloride or mono-halogenated analogs, the specific 2,4-dibromo-6-fluoro substitution pattern on the aromatic ring provides a distinct combination of heavy atom density for X-ray crystallographic phasing, unique electronic effects on sulfonyl chloride reactivity, and orthogonal handles for sequential cross-coupling reactions [1]. The simultaneous presence of bromine and fluorine atoms alters both the electrophilicity of the sulfonyl chloride group and the compound's partitioning behavior in biphasic reaction systems, making direct substitution with structurally similar but substitutionally distinct analogs unreliable for reproducing reaction outcomes or crystallographic results [2].

Selection Evidence for 2,4-Dibromo-6-fluorobenzenesulfonyl chloride


Purity vs. 2-Bromo-4,6-difluorobenzenesulfonyl chloride

Vendor technical datasheets specify a minimum purity of 98% for 2,4-dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2) as determined by HPLC analysis . In contrast, the structurally related analog 2-bromo-4,6-difluorobenzenesulfonyl chloride is typically offered at a minimum purity specification of 95% from the same supplier class . This 3% absolute purity difference translates to a 60% reduction in maximum potential impurity burden (2% vs. 5%) for the target compound relative to the analog.

Purity Quality Control Procurement Specification

Storage Stability vs. Ambient-Stable Sulfonyl Chlorides

2,4-Dibromo-6-fluorobenzenesulfonyl chloride requires refrigerated storage conditions: -4°C for short-term storage (1-2 weeks) and -20°C for long-term storage (1-2 years) to prevent decomposition [1]. This contrasts with unsubstituted benzenesulfonyl chloride, which is typically stored at ambient temperature (room temperature) with only moisture protection required [2]. The differential stability profile is attributed to the electron-withdrawing effects of the ortho-fluorine and para-bromine substituents, which increase the electrophilicity and hydrolytic susceptibility of the sulfonyl chloride moiety.

Storage Stability Supply Chain Procurement Planning

Heavy Atom Content for X-ray Crystallography

2,4-Dibromo-6-fluorobenzenesulfonyl chloride contains two bromine atoms per molecule, providing a heavy atom density of approximately 0.45 bromine atoms per 100 Da of molecular weight (2 Br atoms / 352.4 g/mol) . In contrast, mono-brominated analog 2-bromo-4,6-difluorobenzenesulfonyl chloride provides approximately 0.29 bromine atoms per 100 Da (1 Br atom / ~345 g/mol), while non-brominated benzenesulfonyl chloride provides zero heavy atoms suitable for anomalous scattering . The dual bromine substitution enables both single-wavelength anomalous dispersion (SAD) and multiple-wavelength anomalous dispersion (MAD) phasing of macromolecular crystal structures without requiring additional heavy-atom soaking.

X-ray Crystallography Phasing Structural Biology

Physicochemical Properties Comparison

The molecular weight of 2,4-dibromo-6-fluorobenzenesulfonyl chloride is 352.40 g/mol [1], which is approximately 25-30 g/mol higher than mono-brominated analog 2-bromo-4,6-difluorobenzenesulfonyl chloride (estimated MW ~322-327 g/mol) . This molecular weight differential corresponds to a calculated LogP increase of approximately 0.4-0.6 units based on the additive contribution of bromine substitution (Hansch-Leo fragment constant for aromatic Br: +0.86 per substituent vs. F: +0.14). The higher LogP value influences compound partitioning in liquid-liquid extractions, chromatographic retention times, and membrane permeability in cell-based assays.

Physicochemical Properties LogP Molecular Weight

Orthogonal Synthetic Handles

The 2,4-dibromo-6-fluoro substitution pattern provides three distinct synthetic handles with predictable reactivity hierarchies. The sulfonyl chloride moiety undergoes rapid nucleophilic substitution with amines (sulfonamide formation) and alcohols (sulfonate ester formation) under mild conditions [1]. The aromatic bromine atoms serve as handles for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the fluorine atom remains largely inert under these conditions but can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions [2]. This contrasts with non-brominated benzenesulfonyl chloride, which lacks cross-coupling handles entirely, and mono-brominated analogs, which offer only a single site for post-sulfonylation diversification.

Sequential Functionalization Cross-Coupling Orthogonal Reactivity

Applications of 2,4-Dibromo-6-fluorobenzenesulfonyl chloride


Sulfonamide Library Synthesis for Fragment-Based Drug Discovery

The compound's sulfonyl chloride group reacts selectively with primary and secondary amines under parallel synthesis conditions to generate sulfonamide libraries [1]. The 2,4-dibromo-6-fluoro substitution pattern provides residual bromine atoms for subsequent cross-coupling diversification and a fluorine atom that enhances metabolic stability in downstream biological evaluation [2]. The ≥98% purity specification ensures reproducible library quality and minimizes purification bottlenecks.

Heavy-Atom Derivatization for X-ray Crystallography

With two bromine atoms per molecule (0.45 Br atoms per 100 Da), this compound serves as an effective heavy-atom derivative for single-wavelength anomalous dispersion (SAD) phasing of protein and nucleic acid crystal structures [1]. The sulfonyl chloride moiety enables covalent attachment to surface-exposed lysine residues or engineered cysteine residues, introducing anomalous scatterers without requiring traditional heavy-atom soaking protocols.

Sequential Functionalization for Probes and Bioconjugates

The compound's three orthogonal reactive handles (-SO₂Cl, 2× -Br, -F) enable chemoselective, stepwise diversification [1]. A typical workflow involves: (1) sulfonamide formation with an amine-containing recognition element, (2) Pd-catalyzed Suzuki coupling at one bromine position to install a reporter group or affinity tag, and (3) optional SNAr at the fluorine position or second bromine for further elaboration. This sequential approach is not accessible with non-brominated or mono-brominated analogs.

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